molecular formula C10H10F2O3 B1413019 Methyl 2,4-difluoro-3-methoxyphenylacetate CAS No. 1803729-77-2

Methyl 2,4-difluoro-3-methoxyphenylacetate

Cat. No.: B1413019
CAS No.: 1803729-77-2
M. Wt: 216.18 g/mol
InChI Key: QWPTVZYSNOGANY-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-methoxyphenylacetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoro-3-methoxyphenylacetate typically involves the esterification of 2,4-difluoro-3-methoxyphenylacetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Oxidation: 2,4-difluoro-3-methoxybenzaldehyde.

    Reduction: 2,4-difluoro-3-methoxyphenylmethanol.

Scientific Research Applications

Methyl 2,4-difluoro-3-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,4-difluoro-3-methoxyphenylacetate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-difluoro-3-hydroxyphenylacetate
  • Methyl 2,4-difluoro-3-ethoxyphenylacetate
  • Methyl 2,4-difluoro-3-chlorophenylacetate

Uniqueness

Methyl 2,4-difluoro-3-methoxyphenylacetate is unique due to the combination of its methoxy group and fluorine atoms, which impart distinct chemical and physical properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(2,4-difluoro-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)10(15-2)9(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPTVZYSNOGANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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